molecular formula C6H12N2O3 B14238276 N-Carbamoyl-L-norvaline CAS No. 211681-86-6

N-Carbamoyl-L-norvaline

Cat. No.: B14238276
CAS No.: 211681-86-6
M. Wt: 160.17 g/mol
InChI Key: GMSQPJHLLWRMCW-BYPYZUCNSA-N
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Description

N-Carbamoyl-L-norvaline is a non-proteinogenic amino acid derivative It is structurally characterized by the presence of a carbamoyl group attached to the nitrogen atom of L-norvaline

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Carbamoyl-L-norvaline can be synthesized through several methods. One common approach involves the use of valeric acid as the starting material. The synthetic route includes acyl chlorination, α-position bromination, ammoniation, resolution, and hydrolysis . The process begins with the conversion of valeric acid to α-brominevaleryl chloride, followed by ammoniation to form this compound. The final product is obtained through resolution and hydrolysis steps.

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods due to their high specificity and efficiency. Enzymatic dynamic kinetic resolution using immobilized L-carbamoylase and N-succinyl-amino acid racemase has been shown to be effective . This method allows for the production of optically pure L-α-amino acids, including this compound, with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: N-Carbamoyl-L-norvaline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include carbamoyl phosphate, ornithine, and various catalysts. The reactions typically occur under mild conditions, such as neutral pH and moderate temperatures, to preserve the compound’s integrity .

Major Products Formed: The major products formed from the reactions of this compound include L-citrulline and inorganic phosphate. These products are significant in various biochemical pathways, including the urea cycle and arginine biosynthesis .

Scientific Research Applications

N-Carbamoyl-L-norvaline has numerous scientific research applications. In chemistry, it is used as a chiral building block for synthesizing complex molecules. In biology, it serves as a substrate for studying enzyme kinetics and mechanisms. In medicine, it is investigated for its potential therapeutic effects, such as reversing cognitive decline and synaptic loss in Alzheimer’s disease models . In industry, it is utilized in the production of pharmaceuticals and other high-value chemicals .

Mechanism of Action

The mechanism of action of N-Carbamoyl-L-norvaline involves its interaction with specific enzymes, such as ornithine carbamoyltransferase. This enzyme catalyzes the transfer of the carbamoyl group from carbamoyl phosphate to the nitrogen atom of L-norvaline, forming L-citrulline . This reaction is a crucial step in the urea cycle and arginine biosynthesis pathways.

Comparison with Similar Compounds

N-Carbamoyl-L-norvaline is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include L-norvaline, 5-hydroxy-4-oxo-L-norvaline, and γ-oxonorvaline . These compounds share structural similarities but differ in their functional groups and biological activities. For example, 5-hydroxy-4-oxo-L-norvaline has been studied for its antitubercular and antifungal properties, while γ-oxonorvaline is used for site-specific protein modification .

Properties

CAS No.

211681-86-6

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

(2S)-2-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C6H12N2O3/c1-2-3-4(5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H,9,10)(H3,7,8,11)/t4-/m0/s1

InChI Key

GMSQPJHLLWRMCW-BYPYZUCNSA-N

Isomeric SMILES

CCC[C@@H](C(=O)O)NC(=O)N

Canonical SMILES

CCCC(C(=O)O)NC(=O)N

Origin of Product

United States

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